Thiacetarsamide

Overview

Description

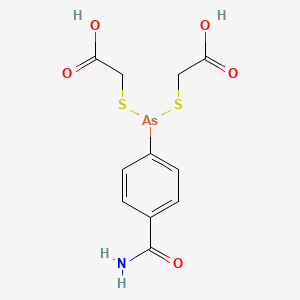

Thiacetarsamide, also known as arsenamide, is an organoarsenic compound with the molecular formula C₁₁H₁₂AsNO₅S₂ and a molecular weight of 377.26 g/mol . It has been used primarily as a chemotherapeutic agent against canine heartworm (Dirofilaria immitis) and trichomonas . The compound is known for its trivalent arsenic content, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiacetarsamide can be synthesized through a multi-step process involving the reaction of arsenic trioxide with thioglycolic acid, followed by the addition of acetic anhydride . The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but with optimized conditions for higher yield and purity. The process includes rigorous quality control measures to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiacetarsamide undergoes various chemical reactions, including:

Oxidation: The arsenic in this compound can be oxidized to form arsenic pentoxide.

Reduction: The compound can be reduced to form arsenic trioxide.

Substitution: This compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include arsenic pentoxide, arsenic trioxide, and substituted derivatives of this compound .

Scientific Research Applications

Thiacetarsamide has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying arsenic chemistry.

Biology: Investigated for its effects on cellular processes and its potential as an antiparasitic agent.

Medicine: Primarily used in veterinary medicine for the treatment of heartworm infection in dogs.

Industry: Employed in the production of other organoarsenic compounds and as a biocide.

Mechanism of Action

Thiacetarsamide exerts its effects through several mechanisms:

Modulation of Glucose Uptake and Metabolism: It interferes with the glucose uptake and metabolism of parasites, leading to their death.

Inhibition of Glutathione Reductase: The compound inhibits the enzyme glutathione reductase, disrupting the redox balance within the parasite.

Alteration of Intestinal Epithelium: This compound alters the structure and function of the intestinal epithelium of parasites, impairing their ability to absorb nutrients.

Comparison with Similar Compounds

Similar Compounds

Arsphenamine: Another organoarsenic compound used historically for the treatment of syphilis and other parasitic infections.

Melarsomine: A modern alternative to thiacetarsamide, used for the treatment of heartworm infection in dogs.

Uniqueness

This compound is unique due to its specific mechanism of action and its historical significance as one of the early arsenic-based chemotherapeutic agents. While melarsomine has largely replaced it in veterinary medicine due to its improved safety profile, this compound remains an important compound for understanding arsenic chemistry and its biological effects .

Biological Activity

Thiacetarsamide, also known as sodium this compound, is an organoarsenic compound primarily used as an adulticide in veterinary medicine, particularly for treating heartworm infections in dogs caused by Dirofilaria immitis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy, and associated toxicological concerns.

This compound has the chemical formula CHAsNOS and a molecular weight of approximately 421.2 g/mol. It is administered intravenously and acts as an antiparasitic agent by targeting adult heartworms. The efficacy of this compound is attributed to its ability to disrupt the metabolic processes of the parasites, leading to their death. The drug's mechanism includes interference with cellular respiration and energy metabolism in the parasites, though the exact pathways remain under investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is administered intravenously, allowing for rapid systemic circulation.

- Distribution : The drug distributes into various tissues, including the liver and lungs, where it exerts its effects on parasites.

- Metabolism : this compound undergoes hepatic metabolism, which is crucial for its clearance from the body. Studies indicate that decreased functional hepatic mass can affect blood arsenic concentrations and drug efficacy .

- Excretion : The elimination half-life varies depending on liver function, with significant implications for dosing regimens .

Efficacy Against Heartworms

This compound has demonstrated high efficacy against Dirofilaria immitis, particularly in younger worms. Research indicates:

- Effectiveness : this compound has been reported to achieve over 99% efficacy against 2-month-old heartworms . In comparison to newer treatments like melarsomine dihydrochloride, which also shows high efficacy but with a different safety profile, this compound remains a critical option in certain cases .

Toxicological Profile

Despite its effectiveness, this compound has a narrow safety margin and is associated with several adverse effects:

- Hepatotoxicity : The drug can cause liver damage, particularly at higher doses (e.g., 3.3 mg/kg instead of the standard 2.2 mg/kg) leading to hepatotoxic reactions in approximately 4% of treated dogs .

- Nephrotoxicity : Kidney function may also be compromised following treatment with this compound.

- Complications : A study involving 416 dogs revealed that 26.2% experienced complications post-treatment, including increased lung sounds and fever. Most complications occurred between 5 to 9 days after treatment .

Table 1: Summary of Efficacy Studies

| Study Reference | Sample Size | Efficacy Rate | Complications Reported |

|---|---|---|---|

| Rawlings (1990) | 50 dogs | >99% against 2-month-old worms | 10% mild complications |

| McCall et al. (1980) | 100 dogs | Partially effective | Hepatotoxic reactions noted |

| Courtney et al. (1986) | 200 dogs | High efficacy but significant side effects | Nephrotoxic concerns |

Case Study Insights

- Efficacy vs. Safety : A comparative study between this compound and melarsomine indicated that while both are effective against heartworms, melarsomine has a more favorable safety profile with fewer reported complications .

- Long-term Outcomes : In cases where complications arose following this compound treatment, most dogs responded well to supportive care and anti-inflammatory medications .

- Hepatic Function Impact : Dogs with compromised liver function showed altered pharmacokinetics for this compound, underscoring the need for careful monitoring during treatment .

Properties

IUPAC Name |

2-[(4-carbamoylphenyl)-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12AsNO5S2/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQWEUNEYYXYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12AsNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201182 | |

| Record name | Thiacetarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-72-6 | |

| Record name | 2,2′-[[[4-(Aminocarbonyl)phenyl]arsinidene]bis(thio)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiacetarsamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIACETARSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMF4ELY9TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.